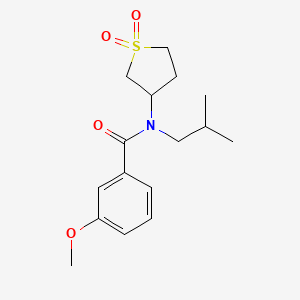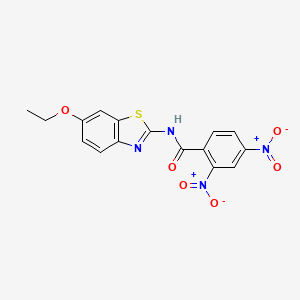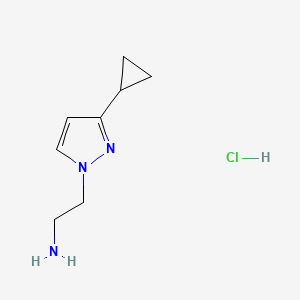
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions that can yield a variety of structurally diverse molecules. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3. This reaction takes place under an air atmosphere and is thought to involve the formation of an aryl-zinc (II) σ-bond with α-addition to isocyanide . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide is conducted through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, followed by characterization using various spectroscopic techniques . Another example includes the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which are prepared by a cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, with the intermediate compounds obtained by condensation of 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide with various substituted aromatic aldehydes .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically characterized using a combination of spectroscopic techniques. For example, the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was characterized by 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, which provide detailed information about the molecular framework and functional groups present in the compound . The novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were also characterized through spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra, confirming their structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require specific conditions and reagents. The cyclocoupling reaction used to synthesize 3H-naphtho[2.1-b]pyran-2-carboxamides is a notable example, as it involves the interaction of multiple reactants in the presence of Lewis acids, which act as catalysts . The condensation reactions used in the synthesis of the other compounds also highlight the importance of selecting appropriate reagents and conditions to achieve the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these synthesized compounds are influenced by their molecular structures. While the papers provided do not detail the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the functional groups present in the molecules. For instance, the presence of carboxamide groups in these compounds suggests potential for hydrogen bonding, which could affect their solubility and interaction with biological targets . The antibacterial, antifungal, and anticancer activities of these compounds also indicate their chemical reactivity and potential as therapeutic agents .
Relevant Case Studies
The synthesized compounds have been evaluated for their biological activities, which serve as relevant case studies for their potential applications. The compound characterized by NMR and mass spectroscopy was screened for antibacterial, antifungal, and anticancer activities, showing promise against various pathogens and breast cancer cells . Similarly, the novel pyrazole-3-carboxamide derivatives were screened for in-vitro antibacterial activity against a range of pathogenic microorganisms, with the results compared to a known antibiotic, Chloramphenicol . These case studies are crucial for understanding the practical applications of the synthesized compounds in medical and pharmaceutical contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches : Research has demonstrated various synthesis methods for benzofuran and pyrazole derivatives. For example, a study by Popsavin et al. (2002) showcases the synthesis of pyrazole- and tetrazole-related C-nucleosides, highlighting innovative routes starting from D-glucose (Popsavin et al., 2002). Similarly, the work of Idrees et al. (2020) on synthesizing azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties underscores the cyclocondensation reactions' efficiency (Idrees et al., 2020).
Characterization and Evaluation : Various studies have emphasized the importance of characterizing these compounds using spectral studies and assessing their biological activities. For instance, the synthesis of novel series of 2-azetidinone derivatives by Idrees et al. (2020) involved detailed spectral studies, including 1H NMR, 13C NMR, IR, and mass spectra, to substantiate the structures of newly synthesized compounds (Idrees et al., 2020).
Biological Activities
Antimicrobial Activities : The search for compounds with antimicrobial properties has led to the discovery of benzofuran and pyrazole derivatives with potential antibacterial and antifungal activities. For example, Aytemi̇r et al. (2003) synthesized amide derivatives of pyranone with significant antimicrobial activity, indicating the therapeutic potential of such compounds (Aytemi̇r et al., 2003).
Antiviral and Cytostatic Activities : Compounds derived from pyrazofurin, a related structure, have been tested for their antiviral and cytostatic activities in cell culture, highlighting the significance of structural modifications in enhancing biological efficacy (Petrie et al., 1986).
Chemical Properties and Reactions
- Catalysis and Reactions : Studies have also delved into the use of catalysts for the synthesis of benzofuran derivatives, such as the work by Balalaie et al. (2007), which utilized tetra-methyl ammonium hydroxide as a catalyst for synthesizing 4H-benzo[b]pyran derivatives, showcasing the versatility of catalysts in synthesizing complex organic compounds (Balalaie et al., 2007).
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c17-16(18,19)10-20(12-5-7-22-8-6-12)15(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCTWSHCFYPDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)
![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3017697.png)
![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)